molecular formula C20H18ClFN2O2S B2838153 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide CAS No. 923156-99-4

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2838153
CAS No.: 923156-99-4
M. Wt: 404.88
InChI Key: UZIZDVNACAKYAB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 4-chloroacetophenone and thiourea are reacted under acidic conditions to form 2-(4-chlorophenyl)-4-methylthiazole.

  • Alkylation: : The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain, forming 2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine.

  • Acylation: : The final step involves the acylation of the amine with 2-(2-fluorophenoxy)acetyl chloride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, which may lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain pathogens or diseases due to its structural similarity to known bioactive molecules. It can be used in studies to understand its interaction with biological targets.

Medicine

In medicinal chemistry, N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their signaling pathways.

    Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-bromophenoxy)acetamide: Similar structure but with a bromophenoxy group instead of a fluorophenoxy group.

Uniqueness

The presence of the fluorophenoxy group in N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially different biological activity compared to its analogs with other halogen substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c1-13-18(27-20(24-13)14-6-8-15(21)9-7-14)10-11-23-19(25)12-26-17-5-3-2-4-16(17)22/h2-9H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIZDVNACAKYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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